
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-fluorobenzamide
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Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-fluorobenzamide is a useful research compound. Its molecular formula is C20H22FNO3S and its molecular weight is 375.5 g/mol. The purity is usually 95%.
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Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-fluorobenzamide is a novel compound that has garnered attention for its potential biological activities, particularly in the field of pharmacology. This article delves into its synthesis, biological evaluation, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a tetrahydrothiophene ring with a sulfone group and a fluorobenzamide moiety. Its molecular formula is C20H22N2O3S, and it exhibits notable lipophilicity due to the presence of the fluorine atom, which enhances its interaction with biological targets.
Research indicates that this compound acts as an activator of G protein-gated inwardly rectifying potassium channels (GIRK) . The modulation of these channels is significant in regulating neuronal excitability and neurotransmitter release, suggesting potential applications in treating conditions such as anxiety and depression.
Biological Activity Assessment
The biological activity of this compound has been evaluated through various studies:
1. Binding Affinity Studies
- Binding affinity studies have demonstrated that this compound selectively interacts with GIRK channels, showing a potency comparable to other known activators. These studies are crucial for understanding its mechanism of action and therapeutic potential.
2. Case Studies
- In a study focusing on the effects of GIRK channel modulation, the compound was shown to significantly enhance potassium ion conductance in neuronal cells, leading to decreased excitability and altered neurotransmitter release patterns. This suggests its potential use in managing hyperexcitability disorders.
Comparative Analysis with Similar Compounds
A comparative analysis highlights how this compound stands out among structurally similar compounds:
Compound Name | Structure | Unique Features |
---|---|---|
N-(1,1-dioxido-tetrahydrothiophen-3-yl)-2-methylbenzamide | Structure | Contains a methyl group instead of fluorine, affecting lipophilicity. |
N-(4-fluorobenzyl)acetamide | Structure | Lacks the tetrahydrothiophene moiety; simpler structure with different biological activity. |
N-(5-(2-chlorobenzyl)sulfonyl)-4-fluorobenzamide | Structure | Contains a chlorobenzyl substituent; used in different therapeutic contexts. |
This table illustrates that the unique combination of functionalities in this compound may enhance its biological activity and selectivity towards potassium channels compared to other compounds.
Future Research Directions
Given its promising biological activity, further research is warranted to explore:
- In vivo efficacy : Evaluating the therapeutic potential in animal models.
- Toxicological assessments : Understanding safety profiles for clinical applications.
- Mechanistic studies : Elucidating detailed pathways influenced by GIRK channel modulation.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-fluorobenzamide exhibit promising anticancer properties. The structural components of this compound may contribute to its ability to inhibit tumor growth and induce apoptosis in cancer cells.
Case Study :
A study published in RSC Advances demonstrated the synthesis of various sulfonamide derivatives that showed cytotoxic effects against human cancer cell lines, including breast and colon cancer cells. These compounds were designed as molecular hybrids, which could potentially include the structure of this compound as a scaffold for further modifications aimed at enhancing anticancer activity .
Antimicrobial Properties
The compound has been investigated for its antimicrobial properties, particularly against bacterial strains. Preliminary studies suggest that it may exhibit moderate antibacterial activity.
Data Table: Antimicrobial Activity
Bacterial Strain | Activity Level |
---|---|
Staphylococcus aureus | Moderate |
Escherichia coli | Moderate |
Further research is necessary to establish the efficacy of this compound compared to conventional antibiotics .
Neuroprotective Effects
Emerging studies have suggested potential neuroprotective effects of compounds structurally related to this compound. These compounds may modulate oxidative stress pathways, which are crucial in neurodegenerative diseases.
Case Study :
Research focusing on similar thiophene derivatives has indicated their ability to protect neuronal cells from oxidative damage, suggesting a potential application in treating conditions such as Alzheimer's disease .
Synthesis and Characterization
The synthesis of this compound involves multi-step reactions that can be tailored to enhance specific biological activities. Characterization techniques such as NMR spectroscopy and mass spectrometry are critical for confirming the structure and purity of synthesized compounds.
Properties
Molecular Formula |
C20H22FNO3S |
---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-[(4-ethylphenyl)methyl]-2-fluorobenzamide |
InChI |
InChI=1S/C20H22FNO3S/c1-2-15-7-9-16(10-8-15)13-22(17-11-12-26(24,25)14-17)20(23)18-5-3-4-6-19(18)21/h3-10,17H,2,11-14H2,1H3 |
InChI Key |
FLOIYDLLCJWVCG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=CC=C3F |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.